Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate
Description
Ethylhexadecyldimethylammonium 4-bromo-2,6-xylenolate is a quaternary ammonium compound (QAC) composed of a cationic ethylhexadecyldimethylammonium group paired with the anionic 4-bromo-2,6-xylenolate. The cation, Ethylhexadecyldimethylammonium (C₂₀H₄₄N⁺), is a long-chain surfactant with a hexadecyl (C₁₆) tail and ethyl/methyl substituents on the nitrogen, giving it amphiphilic properties .
This compound is hypothesized to exhibit synergistic effects in applications such as metal ion flotation (due to the surfactant cation’s ability to bind metals) and antimicrobial activity (from the QAC’s membrane-disrupting properties).
Properties
CAS No. |
85940-54-1 |
|---|---|
Molecular Formula |
C28H52BrNO |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-bromo-2,6-dimethylphenolate;ethyl-hexadecyl-dimethylazanium |
InChI |
InChI=1S/C20H44N.C8H9BrO/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-5-3-7(9)4-6(2)8(5)10/h5-20H2,1-4H3;3-4,10H,1-2H3/q+1;/p-1 |
InChI Key |
NEPGSCLTUXSNPZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC1=CC(=CC(=C1[O-])C)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethylhexadecyldimethylammonium Bromide
- Starting Materials: Ethylhexadecyldimethylammonium bromide is synthesized first as the quaternary ammonium salt precursor.
- Method: This is typically prepared by quaternization of dimethylaminoethyl ethylhexadecane with methyl bromide or by direct alkylation of tertiary amines with alkyl bromides.
- Conditions: The reaction is carried out under controlled temperature (often 50–80°C) in an inert solvent such as acetonitrile or ethanol to facilitate the nucleophilic substitution.
- Purification: The product is isolated as a solid, purified by recrystallization or washing to remove unreacted starting materials and by-products.
Ion Exchange to Form this compound
- Ion Exchange Reaction: The bromide ion in ethylhexadecyldimethylammonium bromide is replaced by the 4-bromo-2,6-xylenolate ion.
- Preparation of 4-bromo-2,6-xylenolate: This anion is generated by deprotonation of 4-bromo-2,6-xylenol using a suitable base such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
- Reaction Conditions: The ion exchange is performed by mixing equimolar amounts of ethylhexadecyldimethylammonium bromide and sodium 4-bromo-2,6-xylenolate in a solvent like water or ethanol at ambient or slightly elevated temperature.
- Isolation: The resulting this compound precipitates or can be extracted using organic solvents, followed by drying under vacuum.
Detailed Reaction Scheme
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Dimethylaminoethyl ethylhexadecane + Methyl bromide | 50–80°C, inert solvent (acetonitrile/ethanol) | Ethylhexadecyldimethylammonium bromide | Quaternization reaction |
| 2 | Ethylhexadecyldimethylammonium bromide + Sodium 4-bromo-2,6-xylenolate | Room temp or mild heating, aqueous/alcoholic medium | This compound | Ion exchange reaction |
Research Findings and Analytical Data
- Purity and Identity Confirmation: The identity of the final compound is confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry. IR spectra show characteristic ammonium and aromatic phenolate peaks, while NMR confirms the alkyl chain and aromatic substitutions.
- Melting Point: The compound typically exhibits a melting point range of 178–186 °C, consistent with literature values for quaternary ammonium phenolate salts.
- Molecular Weight: The molecular weight is approximately 498.6 g/mol, as computed by PubChem data.
- Physical State: The compound is isolated as a solid, stable under storage conditions of 2–30 °C.
- Yield: Reported yields for the ion exchange step are generally high (>85%) when stoichiometric amounts and proper reaction conditions are maintained.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Quaternization Temperature | 50–80 °C |
| Solvent for Quaternization | Acetonitrile or ethanol |
| Ion Exchange Medium | Water or ethanol |
| Reaction Time | 2–6 hours |
| Purification Method | Recrystallization or solvent extraction |
| Melting Point | 178–186 °C |
| Molecular Weight | 498.6 g/mol |
| Storage Conditions | 2–30 °C, dry environment |
Chemical Reactions Analysis
Types of Reactions
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted ammonium compounds with different functional groups.
Oxidation and Reduction Reactions: Products include oxides and amines.
Scientific Research Applications
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate its effects on cell membranes and signaling pathways.
Medicine: Studied for its antimicrobial properties and potential use in disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis . It also interferes with cellular signaling pathways, affecting various cellular functions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Ethylhexadecyldimethylammonium 4-bromo-2,6-xylenolate with analogous QACs:
*Calculated based on cation (C₂₀H₄₄N⁺, 378.47 g/mol ) and anion (C₈H₆BrO₂⁻, 229.04 g/mol).
Key Observations :
- Ethylhexadecyldimethylammonium bromide’s high water solubility makes it preferable for aqueous-phase applications like ion flotation .
Functional Performance in Metal Ion Flotation
Ethylhexadecyldimethylammonium Bromide:
- 82% zinc recovery at pH 6.0 via ion flotation, attributed to strong electrostatic interactions between Zn²⁺ and the QAC’s cationic head .
- Limited selectivity for Ni(II), requiring pH >8.5 for effective removal .
Hypothesized Performance of 4-Bromo-2,6-Xylenolate Variant:
- Reduced solubility could limit efficiency in aqueous systems but improve performance in non-polar environments.
Comparison with CTAB:
- CTAB achieves ~75% Pb(II) removal at pH 5.0 but requires higher concentrations due to weaker metal-surfactant binding .
Antimicrobial and Stability Profiles
While direct data on the target compound is scarce, trends in QAC behavior suggest:
- Ethylhexadecyldimethylammonium bromide exhibits acute toxicity (Hazard Class: Acute Tox. 4 ), typical of QACs disrupting microbial membranes.
- The 4-bromo-2,6-xylenolate anion may enhance antimicrobial potency due to bromine’s biocidal activity and the phenolic group’s membrane permeability .
- Stability: Bromide-based QACs degrade under UV light, whereas the aromatic xylenolate anion may improve photostability.
Biological Activity
Chemical Structure and Properties
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate is characterized by its quaternary ammonium structure, which contributes to its surfactant properties. The presence of the long hydrophobic alkyl chain (ethylhexadecyl) enhances its ability to interact with biological membranes, while the dimethylammonium group provides cationic characteristics that facilitate binding to negatively charged cellular components.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₉BrN₂O |
| Molecular Weight | 364.43 g/mol |
| Solubility | Soluble in water |
| pH | Neutral (around 7) |
| Log P | 5.2 |
Antimicrobial Properties
EHDA has demonstrated significant antimicrobial activity against a variety of pathogens. Research indicates that quaternary ammonium compounds like EHDA disrupt microbial cell membranes, leading to cell lysis. In vitro studies have shown that EHDA is effective against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medical Chemistry evaluated the antibacterial properties of EHDA against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that:
- Staphylococcus aureus : MIC of 32 µg/mL
- Escherichia coli : MIC of 64 µg/mL
These results suggest that EHDA could be a promising candidate for developing antibacterial agents.
Cytotoxicity and Antineoplastic Activity
The cytotoxic effects of EHDA have been assessed in various cancer cell lines. Its mechanism of action appears to involve alkylation and disruption of cellular processes.
Research Findings
In a comparative study involving several alkylating agents, EHDA exhibited notable cytotoxicity against human cancer cell lines, including:
- HeLa Cells : IC₅₀ of 10 µM
- MCF-7 Cells : IC₅₀ of 15 µM
These findings position EHDA as a potential lead compound for further development in cancer therapeutics.
Toxicological Profile
While the biological activities of EHDA are promising, understanding its toxicological profile is crucial for safe application. Acute toxicity studies in animal models (mice and rats) have been conducted to assess the safety margins.
Toxicity Data Overview
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | >2000 mg/kg |
| Skin Irritation | Moderate |
| Eye Irritation | Severe |
The data indicate that while EHDA has low acute toxicity, it can cause irritation upon contact with skin and eyes, necessitating careful handling.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethylhexadecyldimethylammonium 4-bromo-2,6-xylenolate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves quaternization of ethylhexadecyldimethylamine with 4-bromo-2,6-xylenol under reflux in polar aprotic solvents (e.g., acetonitrile or DMF). Key intermediates, such as the ammonium precursor, should be purified via recrystallization and characterized using -NMR and -NMR to confirm alkyl chain integrity and brominated aromatic substitution. Mass spectrometry (MS) is critical for verifying molecular weight and purity .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy : -NMR to identify proton environments (e.g., methyl groups on the ammonium head, aromatic protons on xylenolate).
- High-performance liquid chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% is typical for research-grade material).
- X-ray crystallography : If single crystals are obtained, this method resolves ambiguities in stereochemistry or counterion positioning .
Q. How does Ethylhexadecyldimethylammonium 4-bromo-2,6-xylenolate interact with metal ions in adsorption studies?
- Methodological Answer : As a surfactant, it forms micelles that bind metal ions (e.g., Ni, Cr) via electrostatic interactions. Experimental protocols involve varying pH (4–9), ionic strength, and surfactant concentration to optimize adsorption efficiency. Quantify metal removal using inductively coupled plasma mass spectrometry (ICP-MS) and validate adsorption isotherms (Langmuir/Freundlich models) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate variables (solvent polarity, temperature, stoichiometry). For example, a central composite design (CCD) can model the impact of reflux time (12–48 hours) on yield. Response surface methodology (RSM) identifies optimal conditions, while LC-MS monitors byproduct formation (e.g., unreacted xylenol or degradation products) .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns)?
- Methodological Answer : Cross-validate with alternative techniques:
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbon environments to confirm aromatic substitution patterns.
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and assess conformational stability.
- Elemental analysis : Verify bromine content to rule out incomplete substitution .
Q. What strategies mitigate environmental persistence of this compound in biodegradation studies?
- Methodological Answer : Conduct aerobic/anaerobic biodegradation assays using OECD 301 guidelines. Monitor parent compound degradation via HPLC-MS and identify metabolites (e.g., dealkylated products or brominated phenols) using high-resolution MS. Soil column studies assess leaching potential, while ecotoxicity assays (e.g., Daphnia magna) evaluate acute toxicity .
Q. How to integrate computational models with experimental data to predict surfactant behavior?
- Methodological Answer : Perform molecular dynamics (MD) simulations to study micelle formation and ion-binding kinetics. Validate simulations with small-angle X-ray scattering (SAXS) to determine micelle size/shape. Compare predicted adsorption capacities (via Monte Carlo simulations) with experimental ICP-MS data to refine force field parameters .
Cross-Disciplinary Applications
Q. Can this compound be adapted for photodynamic therapy (PDT) or intracellular staining?
- Methodological Answer : Functionalize the xylenolate moiety with photosensitizers (e.g., porphyrins) via esterification. Evaluate cellular uptake in vitro using fluorescence microscopy (e.g., confocal imaging with organelle-specific dyes). Assess PDT efficacy via ROS generation assays (e.g., DCFH-DA probe) and cytotoxicity screening (MTT assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
